2-Mesitylmagnesium bromide

Catalog No.
S1899236
CAS No.
2633-66-1
M.F
C9H11BrMg
M. Wt
223.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mesitylmagnesium bromide

CAS Number

2633-66-1

Product Name

2-Mesitylmagnesium bromide

IUPAC Name

magnesium;1,3,5-trimethylbenzene-6-ide;bromide

Molecular Formula

C9H11BrMg

Molecular Weight

223.39 g/mol

InChI

InChI=1S/C9H11.BrH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-5H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

JOWQNXIISCPKBK-UHFFFAOYSA-M

SMILES

CC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Br-]

Canonical SMILES

CC1=CC(=[C-]C(=C1)C)C.[Mg+2].[Br-]

2-Mesitylmagnesium bromide is a sterically hindered aryl Grignard reagent, typically supplied as a 1.0 M solution in tetrahydrofuran (THF) or diethyl ether . Characterized by the bulky 2,4,6-trimethylphenyl group, it serves as a specialized carbon-centered nucleophile and a robust source of steric bulk for synthesizing low-coordinate transition metal complexes and bulky ligands[1]. Unlike standard aryl Grignards, its primary procurement value lies in its exceptional steric encumbrance, which suppresses unwanted side reactions such as over-addition and rapid transmetalation. This makes it an essential precursor for advanced materials and sterically congested molecular architectures where milder, highly selective reactivity is required.

Substituting 2-mesitylmagnesium bromide with less hindered analogs like phenylmagnesium bromide fundamentally alters reaction pathways. In transition-metal catalysis, the absence of ortho-methyl groups allows rapid transmetalation, entirely missing intermediate trapped species (such as benzynes) that the mesityl group intentionally stabilizes by slowing the catalytic cycle [1]. Conversely, substituting with mesityllithium introduces excessive reactivity, leading to aggressive halogen-metal exchange, ether cleavage, and reduced chemoselectivity in sterically congested additions[2]. Consequently, 2-mesitylmagnesium bromide cannot be swapped for other aryl metals without compromising regioselectivity, precipitating side reactions, or requiring the addition of expensive stabilizing ligands.

Steric Retardation of Transmetalation for Intermediate Trapping

In Pd(OAc)2-catalyzed domino reactions of 1-bromo-2-chlorobenzene, the steric bulk of the Grignard reagent dictates the reaction pathway. Less hindered Grignards undergo standard transmetalation and cross-coupling. In contrast, 2-mesitylmagnesium bromide intentionally slows the transmetalation step due to its ortho-methyl groups, forcing the reaction through a benzyne intermediate. When trapped with furan, the mesityl Grignard system yields >90% of the Diels-Alder product, whereas unhindered analogs yield standard cross-coupled biaryls [1].

Evidence DimensionDiels-Alder trapping yield (Benzyne pathway)
Target Compound Data>90% yield of trapped benzyne product
Comparator Or BaselineUnhindered Grignards (0% trapped product; proceeds via cross-coupling)
Quantified DifferenceComplete pathway divergence driven by steric bulk
ConditionsPd(OAc)2 catalysis, 1-bromo-2-chlorobenzene, furan trapping, THF

Buyers engineering cascade reactions or trapping highly reactive intermediates must use the mesityl Grignard to kinetically stall transmetalation.

Superior Yield and Chemoselectivity in Congested Additions

When synthesizing highly congested tertiary alcohols, the choice of organometallic reagent significantly impacts the yield due to competing enolization and reduction side reactions. In the synthesis of mesityldimethylcarbinol from acetone, 2-mesitylmagnesium bromide mitigates these side reactions, achieving a 9% isolated yield. In contrast, the more reactive mesityllithium analog promotes unwanted pathways, resulting in a lower 5.6% yield[1]. While both yields reflect the extreme steric difficulty of the addition, the Grignard reagent offers a nearly 60% relative improvement in product recovery.

Evidence DimensionIsolated yield of highly congested carbinol
Target Compound Data9% yield
Comparator Or BaselineMesityllithium (5.6% yield)
Quantified Difference~1.6x higher yield with the Grignard reagent
ConditionsAddition to acetone, solvent-based isolation

Procurement of the Grignard over the lithium analog is critical for maximizing yields and minimizing destructive side reactions in sterically demanding nucleophilic additions.

Elimination of Exogenous Ligands in Iron-Catalyzed Arylation

Traditional Pd- or Ni-catalyzed Kumada cross-couplings using mesityl metal reagents strictly require the addition of specialized, expensive phosphine or N-heterocyclic carbene (NHC) ligands to proceed. However, 2-mesitylmagnesium bromide demonstrates unique compatibility with iron-catalyzed ortho C-H arylation of benzamides, proceeding smoothly to the desired 1,2,3-trisubstituted products without any added phosphine or NHC ligands [1]. This operational simplicity significantly reduces the cost and complexity of the catalytic system compared to standard cross-coupling protocols.

Evidence DimensionRequirement for exogenous stabilizing ligands
Target Compound Data0 exogenous ligands required
Comparator Or BaselineMesityl reagents in Pd/Ni Kumada coupling (Strict requirement for phosphine/NHC ligands)
Quantified DifferenceComplete elimination of ligand dependency
ConditionsFe-catalyzed ortho C-H arylation of benzamides

Process chemists can procure this Grignard to streamline synthetic routes, eliminating the need to purchase and optimize costly proprietary ligands.

Ligand-Free Iron-Catalyzed C-H Arylations

Ideal for process chemists looking to scale up the arylation of benzamides without the cost and optimization burden of proprietary phosphine or NHC ligands [1].

Generation and Trapping of Reactive Benzyne Intermediates

The reagent of choice when engineering cascade reactions where transmetalation must be kinetically stalled to allow intermediate trapping, such as in the synthesis of substituted fluorenes [2].

Synthesis of Highly Congested Tertiary Alcohols

Preferred over mesityllithium when nucleophilic addition to sterically hindered ketones is required, as its milder reactivity profile minimizes enolization and reduction side reactions [3].

Hydrogen Bond Acceptor Count

2

Exact Mass

221.98945 g/mol

Monoisotopic Mass

221.98945 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-16-2023

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